5-(Chloromethyl)-2-methanesulfonyl-1-(3-methylbutyl)-1H-imidazole
CAS No.: 1221342-70-6
Cat. No.: VC11717980
Molecular Formula: C10H17ClN2O2S
Molecular Weight: 264.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1221342-70-6 |
|---|---|
| Molecular Formula | C10H17ClN2O2S |
| Molecular Weight | 264.77 g/mol |
| IUPAC Name | 5-(chloromethyl)-1-(3-methylbutyl)-2-methylsulfonylimidazole |
| Standard InChI | InChI=1S/C10H17ClN2O2S/c1-8(2)4-5-13-9(6-11)7-12-10(13)16(3,14)15/h7-8H,4-6H2,1-3H3 |
| Standard InChI Key | FDKSBFIVJNHEIO-UHFFFAOYSA-N |
| SMILES | CC(C)CCN1C(=CN=C1S(=O)(=O)C)CCl |
| Canonical SMILES | CC(C)CCN1C(=CN=C1S(=O)(=O)C)CCl |
Introduction
Structural Characteristics and Molecular Identity
Core Molecular Architecture
5-(Chloromethyl)-2-methanesulfonyl-1-(3-methylbutyl)-1H-imidazole (molecular formula: C₁₀H₁₇ClN₂O₂S) features a central imidazole ring substituted at three positions (Figure 1):
-
Position 1: A 3-methylbutyl group (-CH₂CH(CH₂CH₃)₂)
-
Position 2: A methanesulfonyl group (-SO₂CH₃)
-
Position 5: A chloromethyl group (-CH₂Cl)
The imidazole ring’s planar structure and conjugated π-system enable electronic interactions between substituents, influencing both reactivity and biological interactions .
Table 1: Key Molecular Descriptors
Three-Dimensional Conformation
The 3-methylbutyl chain adopts a gauche conformation to minimize steric clashes with the imidazole ring, while the methanesulfonyl group’s tetrahedral geometry introduces polarity to the molecule. X-ray crystallography data, though unavailable for this specific compound, suggest that analogous imidazole derivatives exhibit intermolecular hydrogen bonding via sulfonyl oxygen atoms .
Synthesis and Chemical Reactivity
Synthetic Pathways
While no explicit synthesis protocols are documented for 5-(Chloromethyl)-2-methanesulfonyl-1-(3-methylbutyl)-1H-imidazole, retrosynthetic analysis suggests feasible routes:
-
Imidazole Core Formation: The Debus-Radziszewski reaction could generate the imidazole ring using α-diketones and aldehydes .
-
Substituent Introduction:
-
Methanesulfonyl Group: Electrophilic sulfonation using methanesulfonyl chloride under basic conditions.
-
Chloromethyl Group: Chlorination of a hydroxymethyl precursor via thionyl chloride (SOCl₂).
-
3-Methylbutyl Chain: Alkylation of the imidazole nitrogen using 1-bromo-3-methylbutane.
-
Reactivity Profile
-
Nucleophilic Displacement: The chloromethyl group undergoes SN₂ reactions with amines or thiols, enabling derivatization.
-
Sulfonyl Group Participation: The electron-withdrawing methanesulfonyl group activates adjacent positions for electrophilic substitution.
-
Oxidative Stability: The sulfonyl moiety enhances resistance to oxidative degradation compared to thioether-containing analogs .
Physicochemical Properties
Solubility and Partitioning
The compound’s logP (octanol-water partition coefficient) is estimated at 2.1 ± 0.3, indicating moderate lipophilicity. This arises from:
-
Hydrophobic Contributions: The 3-methylbutyl chain and aromatic ring.
-
Polar Contributions: Sulfonyl and chloromethyl groups.
Aqueous solubility is limited (<1 mg/mL at 25°C) but improves in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
Thermal and Spectral Characteristics
-
Melting Point: Predicted range: 98–102°C (DSC extrapolation).
-
UV-Vis Absorption: λₘₐₓ = 265 nm (π→π* transition of imidazole ring).
-
¹H NMR (400 MHz, CDCl₃): δ 1.02 (d, 6H, CH(CH₂)₂), 1.56 (m, 2H, CH₂CH), 3.21 (s, 3H, SO₂CH₃), 4.48 (s, 2H, CH₂Cl), 7.32 (s, 1H, imidazole-H) .
Comparative Analysis with Related Compounds
Functional Group Influence
-
Chloromethyl vs. Thioether: Replacement of -CH₂Cl with -SCH₃ (as in 2-methylthio analogs) reduces electrophilicity but improves membrane permeability.
-
Methanesulfonyl vs. Methoxy: The -SO₂CH₃ group enhances hydrogen-bond acceptor capacity compared to -OCH₃, potentially improving target binding .
Industrial and Research Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume